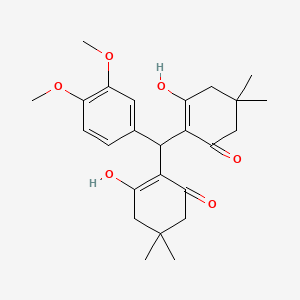![molecular formula C14H10ClN3O4 B11988565 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(4-氯-3-硝基苯基)亚甲基]-2-甲基-5-硝基苯胺是一种属于席夫碱类的化合物。席夫碱的特征是存在一个碳氮双键,氮原子连接到芳基或烷基。
准备方法
合成路线和反应条件
N-[(E)-(4-氯-3-硝基苯基)亚甲基]-2-甲基-5-硝基苯胺的合成通常涉及4-氯-3-硝基苯甲醛和2-甲基-5-硝基苯胺之间的缩合反应。该反应通常在乙醇或甲醇等溶剂中,在回流条件下进行。加热反应混合物以促进席夫碱的形成,然后通过过滤和重结晶分离产物。
工业生产方法
在工业生产中,可以通过使用更大的反应器和优化反应条件来扩大该化合物的合成规模,以确保高收率和纯度。也可以采用连续流动反应器来提高合成过程的效率。
化学反应分析
反应类型
N-[(E)-(4-氯-3-硝基苯基)亚甲基]-2-甲基-5-硝基苯胺可以发生多种化学反应,包括:
还原: 该化合物中的硝基可以使用还原剂(如氢气,在钯碳催化剂的存在下)还原为胺基。
氧化: 该化合物可以被氧化形成相应的氧化物或其他更高氧化态的衍生物。
取代: 在适当条件下,氯原子可以被其他亲核试剂(如胺或硫醇)取代。
常见试剂和条件
还原: 钯碳催化剂上的氢气。
氧化: 氧化剂,如高锰酸钾或三氧化铬。
取代: 在碱(如氢氧化钠)存在下的亲核试剂,如胺或硫醇。
主要形成的产物
还原: 形成相应的胺衍生物。
氧化: 形成氧化物或其他更高氧化态的化合物。
取代: 形成取代衍生物,其中不同的官能团取代了氯原子。
科学研究应用
N-[(E)-(4-氯-3-硝基苯基)亚甲基]-2-甲基-5-硝基苯胺在科学研究中有多种应用:
化学: 用作配位化学中的配体,与过渡金属形成配合物。
生物学: 探索其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索其作为药物设计和开发中药效团的潜在用途。
工业: 用于合成具有特定光学和电子特性的先进材料。
作用机制
N-[(E)-(4-氯-3-硝基苯基)亚甲基]-2-甲基-5-硝基苯胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与金属离子结合,形成稳定的配合物,这些配合物可以表现出独特的催化或生物活性。该分子中硝基和氯基的存在也会影响其反应性和与生物分子的相互作用,可能导致酶的抑制或细胞过程的破坏。
相似化合物的比较
类似化合物
- N-[(E)-(2,5-二甲氧基苯基)亚甲基]联苯-4-甲酰肼
- N-[(E)-(4-氟苯基)亚甲基]联苯-4-甲酰肼
独特性
N-[(E)-(4-氯-3-硝基苯基)亚甲基]-2-甲基-5-硝基苯胺的独特性在于同时存在硝基和氯基取代基,这可以显著影响其化学反应性和生物活性。
属性
分子式 |
C14H10ClN3O4 |
|---|---|
分子量 |
319.70 g/mol |
IUPAC 名称 |
1-(4-chloro-3-nitrophenyl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3O4/c1-9-2-4-11(17(19)20)7-13(9)16-8-10-3-5-12(15)14(6-10)18(21)22/h2-8H,1H3 |
InChI 键 |
UADWSVMRRRQKPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol](/img/structure/B11988487.png)

![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)
![5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988514.png)
![2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11988516.png)
![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11988522.png)




![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11988568.png)
